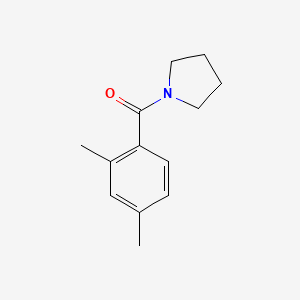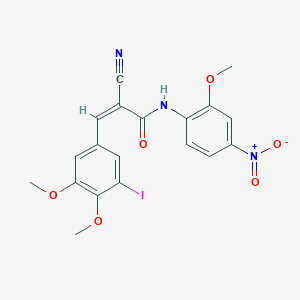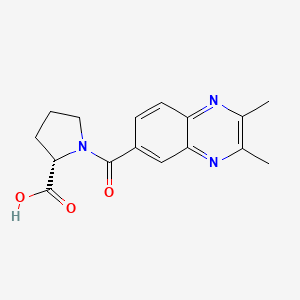![molecular formula C20H20N6O3 B7644976 N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7644976.png)
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide, also known as TAT-NR2B9c, is a small molecule that has been extensively studied in the field of neuroscience. It is a selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity and memory formation.
Mechanism of Action
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide selectively inhibits the NMDA receptor by binding to a specific site on the receptor. This binding prevents the receptor from being activated by its natural ligands, such as glutamate. By inhibiting the NMDA receptor, this compound reduces the excitotoxicity that can occur in the brain during certain pathological conditions, such as stroke and traumatic brain injury.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are well-studied. In animal models, this compound has been shown to improve cognitive function, reduce neuronal cell death, and decrease inflammation in the brain. Additionally, this compound has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a good safety profile in animal models, making it a promising candidate for future clinical trials.
One of the limitations of this compound is its relatively short half-life in the body. This means that frequent dosing may be required to maintain therapeutic levels of the drug. Additionally, more research is needed to fully understand the long-term effects of this compound on the brain and other organs.
Future Directions
There are many potential future directions for research on N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide. One area of interest is the development of more potent and selective inhibitors of the NMDA receptor. Additionally, researchers are investigating the use of this compound in other neurological conditions, such as depression and schizophrenia. Finally, more research is needed to understand the long-term effects of this compound on the brain and other organs, as well as its potential for clinical use in humans.
Synthesis Methods
The synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide involves a series of chemical reactions that are carefully controlled to produce a pure and potent compound. The starting material is 2-(2-oxopyrrolidin-1-yl)aniline, which is reacted with 5-(phenoxymethyl)tetrazole-2-carboxylic acid to produce the intermediate compound. This intermediate is then reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to produce the final product, this compound.
Scientific Research Applications
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the NMDA receptor. This receptor is involved in many important physiological processes, including synaptic plasticity, learning, and memory formation. By inhibiting this receptor, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(21-16-9-4-5-10-17(16)25-12-6-11-20(25)28)13-26-23-18(22-24-26)14-29-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAYIXVAGKEJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)CN3N=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B7644925.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)

![5-[[4-Benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7644957.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)

![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![N-[(4-methoxyphenyl)methyl]-2-nitro-4-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7644987.png)